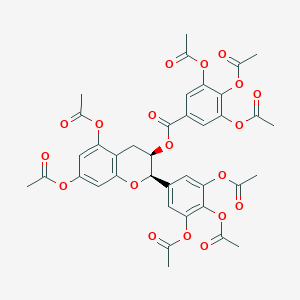![molecular formula C33H30N4OS2 B3025890 2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile
Overview
Description
MIT-PZR is a mitochondria-targeted fluorescent probe known for its low cytotoxicity and high specificity. It is primarily used in live cell imaging and in vivo studies due to its ability to emit near-infrared fluorescence. The compound has a molecular formula of C₃₃H₃₀N₄OS₂ and a molecular weight of 562.75 g/mol .
Mechanism of Action
Target of Action
MIT-PZR, also known as 2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile, primarily targets the enzyme 15-lipoxygenase . This enzyme is a key regulator of oxidative stress and inflammation in all tissues .
Mode of Action
MIT-PZR interacts with its target, 15-lipoxygenase, by modulating its activity. Oxidative stress activates 15-lipoxygenase, resulting in increased inflammation and oxidative stress, and decreased cellular viability . By targeting this enzyme, MIT-PZR can potentially mitigate these effects .
Result of Action
MIT-PZR is a mitochondria-targeted fluorescent probe . It is aggregation-induced emission (AIE) active and displays absorption/emission maxima of 485/705 nm, respectively . It can be used in live cells and in vivo
Action Environment
It is known that mit-pzr is a mitochondria-targeted probe , suggesting that its action is likely influenced by the mitochondrial environment within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MIT-PZR involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired fluorescent properties. The key steps include:
Formation of the Core Structure: This involves the condensation of specific aromatic aldehydes with amines under acidic conditions to form the core heterocyclic structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its fluorescence and mitochondrial targeting ability.
Industrial Production Methods
Industrial production of MIT-PZR follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
MIT-PZR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different fluorescence properties.
Reduction: Reduction reactions can modify the electronic structure of MIT-PZR, affecting its fluorescence.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of MIT-PZR with altered fluorescence properties and mitochondrial targeting abilities .
Scientific Research Applications
MIT-PZR has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study mitochondrial function and dynamics.
Biology: Employed in live cell imaging to visualize mitochondrial activity and health.
Medicine: Potential applications in diagnosing mitochondrial diseases and monitoring the efficacy of mitochondrial-targeted therapies.
Industry: Utilized in the development of diagnostic tools and imaging agents for biomedical research
Comparison with Similar Compounds
Similar Compounds
Rhodamine 123: Another mitochondria-targeted fluorescent dye but with different excitation/emission properties.
MitoTracker: A family of mitochondrial dyes with varying properties and applications.
Uniqueness of MIT-PZR
MIT-PZR stands out due to its low cytotoxicity and high specificity for mitochondria, making it particularly suitable for long-term imaging studies in live cells and in vivo applications. Its near-infrared emission also provides deeper tissue penetration and reduced background fluorescence compared to other dyes .
Properties
IUPAC Name |
2-[(5Z)-5-[[10-(2-ethylhexyl)phenothiazin-3-yl]methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4OS2/c1-3-5-11-23(4-2)22-36-27-14-9-10-15-29(27)39-30-18-24(16-17-28(30)36)19-31-32(38)37(26-12-7-6-8-13-26)33(40-31)25(20-34)21-35/h6-10,12-19,23H,3-5,11,22H2,1-2H3/b31-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYUDVPJRIVPOC-DXJNIWACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=C(C#N)C#N)S3)C4=CC=CC=C4)SC5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


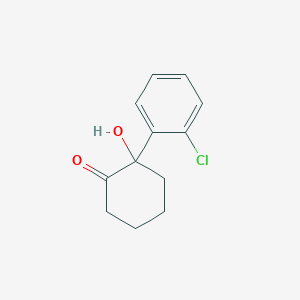
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)
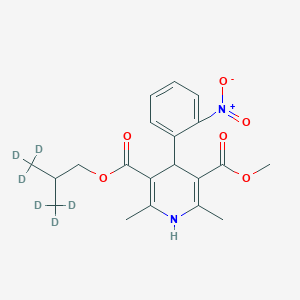
![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
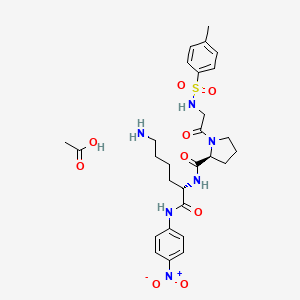
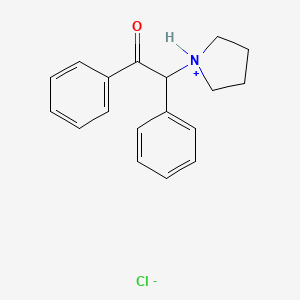
![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)
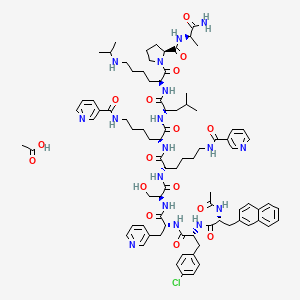
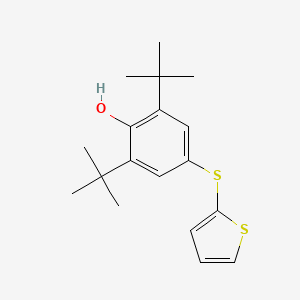
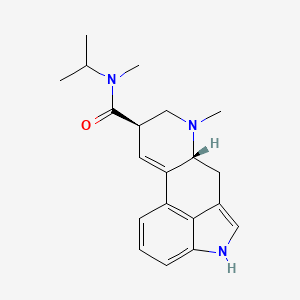
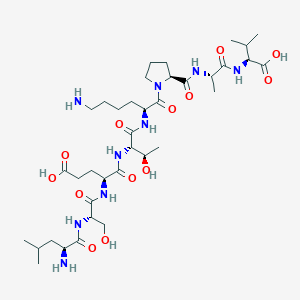
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)
